(1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride
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Overview
Description
“(1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride” is a chemical compound with the CAS number 1448855-37-5 . It belongs to the class of quinazolines, which are heterocyclic building blocks .
Physical and Chemical Properties Analysis
The boiling point of this compound was not specified in the search results . More detailed physical and chemical properties were not available.Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "(1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride" often involves multi-component condensation reactions. For instance, Shikhaliev et al. (2005) demonstrated a three-component condensation process to create triazoloquinazolinones, highlighting the versatility of quinazolin-4-yl compounds in chemical synthesis (Shikhaliev et al., 2005). Similarly, Chang and Kim (2002) explored the synthesis of 3-aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile, emphasizing the reactivity and potential for generating diverse quinazoline derivatives (Chang & Kim, 2002).
Biological Activities
Several studies have focused on the biological activities of quinazolinone derivatives. For example, a study on the synthesis and characterization of fused thiazoloquinazolinone derivatives showed significant antibacterial and fungicidal activities, indicating the potential for pharmaceutical applications (Shah, Patel, & Patel, 2009). Moreover, compounds structurally related to "this compound" have been evaluated for their antitumor properties, revealing that some derivatives exhibit considerable activity against various cancer models (Markosyan et al., 2008).
Chemical Properties and Stability
Research into the chemical properties and stability of quinazolinone derivatives includes studies on their polymerization behavior and interaction with other molecules. For instance, Ibrahim et al. (2004) investigated the polymerization of methyl methacrylate in the presence of iron(II) complex with quinazolinone derivatives, highlighting the influence of structural factors on polymerization outcomes (Ibrahim et al., 2004).
Safety and Hazards
The compound has several precautionary statements associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding/shock/friction . It should not be inhaled or come into contact with eyes, skin, or clothing .
Properties
IUPAC Name |
4-N-quinazolin-4-ylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14;;/h1-4,9-11H,5-8,15H2,(H,16,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFYNRLPADJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=NC3=CC=CC=C32.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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